(4-butoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
Properties
IUPAC Name |
(4-butoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-3-4-11-19-13-7-5-12(6-8-13)14(18)17-10-9-16-15(17)20-2/h5-8H,3-4,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUWJIUJTBDSJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-butoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate thiol, such as methylthiol, under acidic conditions.
Attachment of the Butoxyphenyl Group: The butoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where 4-butoxybenzoyl chloride reacts with the imidazole derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions, ensuring high yield and purity. This might include continuous flow synthesis techniques and the use of automated reactors to maintain consistent reaction conditions.
Types of Reactions:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development:
Biological Probes: The compound can be used in the design of probes for studying enzyme activities or receptor binding.
Industry:
Materials Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or introducing specific functional groups.
Mechanism of Action
The mechanism by which (4-butoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone exerts its effects depends on its application:
As a Ligand: It coordinates with metal centers, facilitating catalytic reactions by stabilizing transition states.
In Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related derivatives:
Structural and Functional Insights
Substituent Effects on Lipophilicity and Bioavailability The 4-butoxyphenyl group in the target compound increases lipophilicity compared to analogs with shorter alkoxy chains (e.g., ethoxy in or methoxy in ). This may enhance cellular uptake but reduce aqueous solubility.
Synthetic Accessibility Yields for analogous methanone derivatives range from 37% to 75% , influenced by steric and electronic factors. The target compound’s synthesis may require optimized coupling conditions due to the bulky butoxyphenyl group.
Biological Activity Trends
- Compounds with 4-methoxyphenyl or 2,4-dimethoxyphenyl substituents (e.g., 2c, 2k) exhibit potent antiproliferative activity, likely due to enhanced π-stacking and hydrogen bonding with MDM2 .
- Thioether-containing derivatives (e.g., benzylthio in ) show antibacterial activity, suggesting the target compound’s methylthio group may confer similar properties.
Spectral and Analytical Comparisons
- $^1$H NMR : The butoxyphenyl group is expected to show distinct signals for the butyl chain (δ 0.9–1.7) and aromatic protons (δ 6.8–7.5), differing from methoxy analogs (δ 3.7–3.8 for OCH₃) .
- ESI-HRMS : Molecular ion peaks for related compounds align closely with calculated values (e.g., m/z 843.3 [M+H]⁺ in ), supporting the reliability of synthetic protocols.
Biological Activity
The compound (4-butoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a derivative of imidazole, which has garnered attention in pharmacological research due to its diverse biological activities. Imidazole and its derivatives are known for their roles in various therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a butoxyphenyl group and a methylthio-substituted imidazole ring, contributing to its potential biological activity.
Anticancer Activity
Recent studies have investigated the anticancer properties of imidazole derivatives, including those similar to this compound. For example:
- In vitro Studies : Compounds with imidazole structures have shown significant cytotoxic effects against various cancer cell lines. A study reported that derivatives with similar substitutions exhibited IC50 values ranging from 0.08 µM to 0.42 µM against different cancer types, including breast (MCF-7), cervical (HeLa), and liver (HepG2) cancer cells .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to disrupt microtubule assembly and induce apoptosis in cancer cells. For instance, certain derivatives have been shown to arrest the cell cycle at the G2/M phase and activate caspase pathways .
Antimicrobial Activity
Imidazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds with structural similarities can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) effectively:
- Structure-Activity Relationship : The presence of electron-withdrawing groups or specific aryl substitutions has been linked to enhanced antibacterial activity .
Case Study 1: Anticancer Efficacy
A recent study synthesized various imidazole derivatives and tested them against human cancer cell lines. Among these, a compound closely related to our target showed promising results with an IC50 value of 0.054 µM against lung adenocarcinoma A549 cells. The study highlighted that these compounds induced apoptosis through caspase activation and disrupted tubulin polymerization .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antibacterial potential of imidazole derivatives against MRSA. The study found that specific modifications in the imidazole ring significantly improved antibacterial activity, with some compounds achieving MIC values less than 1 µg/mL .
Data Summary
| Activity Type | Cell Line/Pathogen | IC50/MIC Value | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 0.08 µM | Apoptosis induction via caspase activation |
| Anticancer | HeLa | 0.19 µM | Microtubule disruption |
| Antimicrobial | MRSA | < 1 µg/mL | Inhibition of bacterial growth |
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties :
- Research indicates that imidazole derivatives exhibit significant antimicrobial activity. Compounds similar to (4-butoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone have been shown to inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
-
Anticancer Potential :
- Preliminary studies suggest that imidazole derivatives can induce apoptosis in cancer cells. For instance, compounds containing the imidazole ring have demonstrated cytotoxic effects against several human cancer cell lines, including breast and colon cancer cells . This positions this compound as a potential lead compound for anticancer drug development.
-
Enzyme Inhibition :
- The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, certain imidazole derivatives have been identified as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases . This inhibition could be beneficial in treating conditions like depression and Alzheimer's disease.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various imidazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting their potential use in treating bacterial infections .
Case Study 2: Anticancer Effects
In vitro assays conducted on human cancer cell lines revealed that a series of imidazole derivatives induced significant cytotoxicity. The study highlighted the structure-activity relationship (SAR) indicating that modifications to the imidazole ring could enhance anticancer properties. This underscores the importance of exploring compounds like this compound for further development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
